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Compound of Interest

Compound Name: Flu-6

Cat. No.: B027957

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flu-6, chemically known as N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, is a
known metabolite of the nonsteroidal antiandrogen drug Flutamide. Flutamide is utilized in the
treatment of prostate cancer, and understanding the structure and synthesis of its metabolites
Is crucial for comprehending its pharmacological and metabolic profile. This technical guide
provides a comprehensive overview of the chemical structure of Flu-6 and a detailed proposed
pathway for its synthesis, based on established chemical transformations. While a specific,
publicly available, detailed experimental protocol for the synthesis of Flu-6 is not readily
available, this guide outlines a scientifically sound synthetic strategy.

Chemical Structure and Properties

The chemical structure of Flu-6 is characterized by a 4-aminophenyl ring substituted with a
trifluoromethyl group at the 3-position, linked via an amide bond to an isobutyryl group.

Chemical Structure of Flu-6:
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Table 1: Physicochemical Properties of Flu-6

Property Value Reference
N-[4-Amino-3-
IUPAC Name (trifluoromethyl)phenyl]-2-

methylpropanamide

Common Name Flu-6
CAS Number 39235-51-3
Molecular Formula C11H13F3N20 [1112]
Molecular Weight 246.23 g/mol [1][2]
Not specified in available
Appearance ]
literature
] ] Not specified in available
Melting Point )
literature
. Not specified in available
Solubility

literature

Table 2: Spectroscopic Data of Flu-6
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Spectrum Type Data Reference

1H NMR Data not publicly available.

A 13C NMR spectrum is

13C NMR available in a spectral [3]
database.

IR Spectrum Data not publicly available.

Mass Spectrum Data not publicly available.

Proposed Synthesis of Flu-6

The synthesis of Flu-6 can be logically approached via a two-step process starting from the
commercially available precursor, 4-nitro-3-(trifluoromethyl)aniline. The first step involves the
synthesis of Flutamide, which is then followed by the selective reduction of the nitro group to an

amine to yield Flu-6.

Synthetic Pathway Overview
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Proposed Synthetic Pathway for Flu-6

Step 1: Synthesis of Flutamide

G-Nitro-3-(trif|uoromethyl)aniline Isobutyryl chloride Pyridine (Base)

Acylation
Step 2: Reduction to Flu-6
Y v
Flutamide Reducing Agent
(2-methyl-N-[4-nitro-3-(trif|uoromethyl)phenyl]propanamidey (e.g., Fe/HCl or Hz, Pd/C)

Reduction

v v

Flu-6
QN-[4-Amino-3-(triﬂuor0methyl)phenyI]-2-methyIpr0panamideD

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Flu-6 from 4-nitro-3-(trifluoromethyl)aniline.

Experimental Protocols

Step 1: Synthesis of Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)
This procedure is adapted from standard acylation methods for anilines.

Materials:

e 4-Nitro-3-(trifluoromethyl)aniline

 Isobutyryl chloride
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e Pyridine (anhydrous)

¢ Dichloromethane (DCM, anhydrous)

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs) solution
 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

» Rotary evaporator

o Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,
etc.)

Procedure:

 In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

e Cool the solution to 0 °C in an ice bath.
e Add anhydrous pyridine (1.2 eq) to the solution.

e Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the
temperature at O °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
12-16 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by adding 1 M HCI solution and transfer the mixture to
a separatory funnel.
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o Separate the organic layer. Wash the organic layer sequentially with 1 M HCI, water,
saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate the solvent using a
rotary evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexanes/ethyl acetate) to yield pure Flutamide.

Step 2: Synthesis of Flu-6 (N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide)

This procedure outlines a general method for the reduction of an aromatic nitro group. The
choice of reducing agent can be critical to avoid side reactions. Catalytic hydrogenation or
reduction with metals in acidic media are common methods.

Materials:

Flutamide (from Step 1)

e lron powder (Fe)

o Concentrated Hydrochloric acid (HCI)

o Ethanol

e Sodium hydroxide (NaOH) solution

o Ethyl acetate

o Standard glassware for organic synthesis

Procedure using Iron in Acidic Medium:

¢ In a round-bottom flask, suspend Flutamide (1.0 eq) in a mixture of ethanol and water.

e Add iron powder (5.0 eq) to the suspension.

o Heat the mixture to reflux.
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o Slowly add concentrated HCI (catalytic amount) to the refluxing mixture.
o Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture to room temperature and filter through a pad of celite to remove
the iron salts.

o Concentrate the filtrate under reduced pressure to remove the ethanol.
o Neutralize the remaining aqueous solution with a NaOH solution until basic (pH > 8).
o Extract the product with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSQOa, and concentrate
under reduced pressure.

e The crude Flu-6 can be purified by column chromatography on silica gel or by
recrystallization.

Metabolic Pathway of Flutamide to Flu-6

Flu-6 is a metabolite of Flutamide, formed in the body through metabolic processes. The
primary transformation is the reduction of the nitro group of Flutamide to an amino group.

Metabolic Conversion of Flutamide to Flu-6

Flutamide
(Drug Administered)

Metabolic Reduction
(e.g., by nitroreductases)

Flu-6
(Metabolite)

Click to download full resolution via product page
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Caption: Metabolic reduction of Flutamide to its metabolite, Flu-6.

Conclusion

This technical guide provides a detailed overview of the chemical structure of Flu-6 and a
plausible, robust synthetic route for its preparation. While detailed experimental and
spectroscopic data for Flu-6 are not widely published, the proposed synthesis is based on well-
established and reliable chemical reactions. This information should serve as a valuable
resource for researchers and professionals in the fields of medicinal chemistry, drug
metabolism, and pharmaceutical development. Further experimental work is warranted to fully
characterize the physicochemical and spectroscopic properties of Flu-6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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